REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[S:8][C:9]([C:11]([OH:13])=O)=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]2[S:8][C:9]([C:11]([Cl:16])=[O:13])=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1SC(=C2)C(=O)O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was then removed
|
Type
|
ADDITION
|
Details
|
the resultant residue was treated with toluene (20 ml)
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1SC(=C2)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |